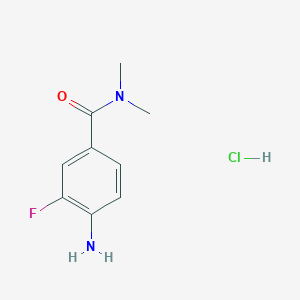

4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

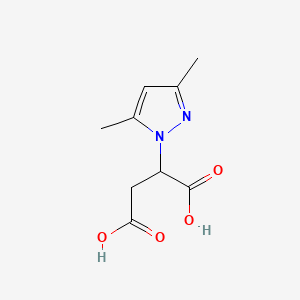

“4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride” is a chemical compound with the CAS Number: 2126162-25-0 . It has a molecular weight of 218.66 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11FN2O.ClH/c1-12(2)9(13)6-3-4-8(11)7(10)5-6;/h3-5H,11H2,1-2H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Aplicaciones Científicas De Investigación

Histochemical Applications

4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride facilitates the histochemical demonstration of tryptamines and phenylethylamines through a formaldehyde condensation reaction catalyzed by hydrochloric acid. This process significantly enhances the fluorescence yield of these compounds, aiding in their detection and study within biological tissues. Such advancements are crucial for neurochemical research, enabling the detailed mapping of neurotransmitter distributions within the brain (Björklund & Stenevi, 1970).

Molecular Recognition and Assembly

The compound shows potential in the field of molecular recognition, where it participates in the formation of self-assembled aggregates. These aggregates can selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This property is particularly valuable for the development of novel materials and sensors, as well as for applications in separation science (Sawada et al., 2000).

Bioreductive Drug Development

In the context of cancer research, derivatives of 4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride have been explored for their selective toxicity towards hypoxic cells. The bioreductive properties of these compounds, which undergo enzymatic reduction under hypoxic conditions to form more toxic metabolites, highlight their potential as targeted therapies for tumors with hypoxic regions (Palmer et al., 1995).

Carcinogenicity Studies

Research into the carcinogenicity of fluoro and other derivatives of 4-dimethylaminoazobenzene, related to 4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride, underscores the importance of structural elements in determining carcinogenic potential. Such studies are vital for understanding the molecular foundations of cancer and for designing safer chemicals (Miller et al., 1957).

Synthesis and Chemical Studies

The chemical synthesis and study of related compounds, such as 2-Amino-5-chloro-N,3-dimethylbenzamide, provide insights into the chemical behavior and potential applications of 4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride in pharmaceuticals and fine chemicals. These synthetic routes and chemical transformations are fundamental for the development of new drugs and materials (Zhang Zho, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-3-fluoro-N,N-dimethylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O.ClH/c1-12(2)9(13)6-3-4-8(11)7(10)5-6;/h3-5H,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHFMIQACKZEMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate](/img/structure/B2916815.png)

![N-cyclopentyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2916819.png)

![3-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916822.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2916825.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2916830.png)

![ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B2916831.png)

![2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2916836.png)

![3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2916837.png)